molecular formula C12H48Fe2N12O12S3 B8203545 Tris(ethylenediamine)iron(III) sulfate

Tris(ethylenediamine)iron(III) sulfate

Cat. No.: B8203545
M. Wt: 760.5 g/mol
InChI Key: VXCQKPYJBNCKLI-UHFFFAOYSA-H
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Description

Tris(ethylenediamine)iron(III) sulfate is a coordination compound with the chemical formula C12H48Fe2N12O12S3. It consists of an iron(III) ion coordinated to three ethylenediamine ligands and sulfate anions. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(ethylenediamine)iron(III) sulfate can be synthesized by reacting iron(III) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves the following steps:

  • Dissolve iron(III) sulfate in water to form an aqueous solution.
  • Add ethylenediamine to the solution while stirring continuously.
  • Heat the mixture to facilitate the reaction and ensure complete coordination of the ethylenediamine ligands to the iron(III) ion.
  • Allow the solution to cool, and then filter to obtain the crystalline product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(ethylenediamine)iron(III) sulfate undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The iron(III) ion can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.

    Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in substitution reactions, depending on the reaction conditions and the nature of the incoming ligand.

Common Reagents and Conditions

    Oxidation-Reduction Reactions: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.

    Substitution Reactions: Ligands such as ammonia, phosphines, and other amines can be used in substitution reactions.

Major Products Formed

    Reduction: Reduction of this compound can yield tris(ethylenediamine)iron(II) sulfate.

    Substitution: Substitution reactions can produce a variety of coordination compounds depending on the incoming ligand.

Scientific Research Applications

Tris(ethylenediamine)iron(III) sulfate has numerous applications in scientific research, including:

    Chemistry: It is used as a precursor for synthesizing other coordination compounds and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tris(ethylenediamine)iron(III) sulfate involves its ability to coordinate with other molecules and ions. The iron(III) ion acts as a central metal ion, forming stable complexes with ligands. This coordination ability allows it to participate in various chemical reactions and interact with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tris(ethylenediamine)cobalt(III) chloride: Similar in structure but contains cobalt instead of iron.

    Tris(ethylenediamine)chromium(III) sulfate: Contains chromium as the central metal ion.

    Iron(II) ethylenediammonium sulfate: Contains iron(II) instead of iron(III).

Uniqueness

Tris(ethylenediamine)iron(III) sulfate is unique due to its specific coordination environment and the properties imparted by the iron(III) ion. Its stability and reactivity make it valuable for various applications, distinguishing it from similar compounds with different central metal ions.

Properties

IUPAC Name

ethane-1,2-diamine;iron(3+);trisulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H8N2.2Fe.3H2O4S/c6*3-1-2-4;;;3*1-5(2,3)4/h6*1-4H2;;;3*(H2,1,2,3,4)/q;;;;;;2*+3;;;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCQKPYJBNCKLI-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H48Fe2N12O12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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